molecular formula C5H3Br2IN2 B2379007 3,5-Dibromo-4-iodopyridin-2-amine CAS No. 2379946-90-2

3,5-Dibromo-4-iodopyridin-2-amine

Cat. No.: B2379007
CAS No.: 2379946-90-2
M. Wt: 377.805
InChI Key: ZSLPQODRAUGHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-4-iodopyridin-2-amine is a halogenated pyridine derivative with the molecular formula C5H3Br2IN2. This compound is characterized by the presence of two bromine atoms and one iodine atom attached to a pyridine ring, along with an amine group at the 2-position. It is commonly used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

3,5-Dibromo-4-iodopyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-iodopyridin-2-amine typically involves halogenation reactions. One common method is the bromination of 4-iodopyridin-2-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-iodopyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to form derivatives with different halogenation patterns.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under basic conditions with solvents like ethanol or toluene.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-iodopyridin-2-amine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates nucleophilic substitution and coupling reactions. The amine group at the 2-position can also participate in hydrogen bonding and coordination with metal catalysts, enhancing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-chloropyridin-2-amine
  • 3,5-Dibromo-4-fluoropyridin-2-amine
  • 3,5-Dibromo-4-methylpyridin-2-amine

Uniqueness

3,5-Dibromo-4-iodopyridin-2-amine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated pyridine derivatives. The combination of these halogens allows for selective functionalization and the formation of diverse products in chemical synthesis.

Properties

IUPAC Name

3,5-dibromo-4-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2IN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLPQODRAUGHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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